3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structural properties, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds are known to exert various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
The synthesis of 3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions typically involve the use of Pd(OAc)₂, a ligand such as 1,10-phenanthroline, and a base like K₂CO₃ in a suitable solvent such as DMF. The final product is obtained through a one-pot, two-step transamidation procedure .
Chemical Reactions Analysis
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) to reduce carbonyl groups to alcohols.
Scientific Research Applications
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its anti-tumor and antibacterial properties, it is being explored for therapeutic applications.
Comparison with Similar Compounds
3-butyramido-N-(2-methoxyphenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide: This compound has a similar structure but with a methoxy group at the 3-position instead of the 2-position.
Benzothiophene derivatives: These compounds have a sulfur atom in place of the oxygen atom in the benzofuran ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(butanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-8-17(23)22-18-13-9-4-6-11-15(13)26-19(18)20(24)21-14-10-5-7-12-16(14)25-2/h4-7,9-12H,3,8H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJWKNYAXDUQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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